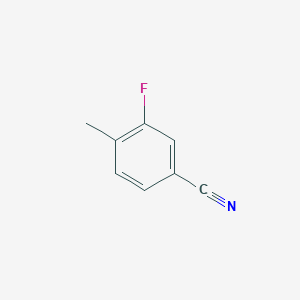

3-Fluoro-4-méthylbenzonitrile

Vue d'ensemble

Description

3-Fluoro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Fluoro-4-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Optique non linéaire

Le 3-Fluoro-4-méthylbenzonitrile a été étudié pour son potentiel dans le domaine de l'optique non linéaire . La première hyperpolarisabilité du this compound a été prédite à l'aide de calculs de chimie quantique par la théorie de la fonctionnelle de la densité (DFT) avec B3LYP utilisant l'ensemble de base 6-311++G(d,p) . Cela suggère que le composé pourrait être un outil efficace pour les applications futures dans le domaine de l'optique non linéaire .

Analyse vibrationnelle

Le composé a été utilisé dans des études d'analyse vibrationnelle . Les spectres FTIR et FT-Raman du this compound sont étudiés et comparés aux données observées . Cela permet de comprendre les caractéristiques vibratoires de la molécule.

Optimisation de la géométrie moléculaire

La géométrie moléculaire optimisée du this compound a été étudiée en utilisant des calculs de chimie quantique . Cela permet de comprendre l'arrangement spatial des atomes dans la molécule et peut être utile dans divers domaines de recherche.

Étude des propriétés électroniques

L'étude de l'énergie des orbitales moléculaires les plus hautes occupées (HOMO) et des orbitales moléculaires les plus basses inoccupées (LUMO) du this compound a été réalisée . Cela fournit des informations sur les propriétés électroniques de la molécule, qui peuvent être cruciales dans des domaines comme la science des matériaux et l'électronique.

Propriétés thermodynamiques

Les propriétés thermodynamiques du this compound ont également été étudiées . La compréhension de ces propriétés peut être importante dans divers processus et réactions chimiques.

Intermédiaire pharmaceutique

Le this compound peut être utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il peut être utilisé dans la synthèse de divers composés pharmaceutiques.

Safety and Hazards

3-Fluoro-4-methylbenzonitrile is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a WGK of 3, indicating it is highly hazardous to water . Personal protective equipment such as N95 dust masks (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .

Mode of Action

It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.

Biochemical Pathways

It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Fluoro-4-methylbenzonitrile, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.

Propriétés

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?

A1: 3-fluoro-4-methylbenzonitrile is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].

Q2: How do computational chemistry methods contribute to understanding 3-fluoro-4-methylbenzonitrile's properties?

A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of 3-fluoro-4-methylbenzonitrile []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.

Q3: What is the significance of the HOMO-LUMO energy gap in 3-fluoro-4-methylbenzonitrile?

A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of 3-fluoro-4-methylbenzonitrile, the observed gap provides evidence for the existence of such interactions within its structure.

Q4: Can 3-fluoro-4-methylbenzonitrile be used as a building block for other compounds?

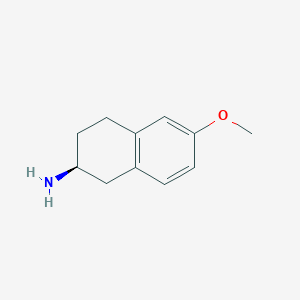

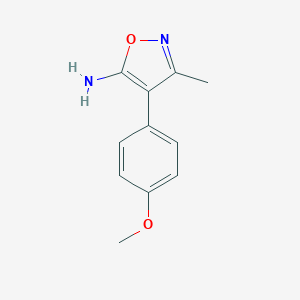

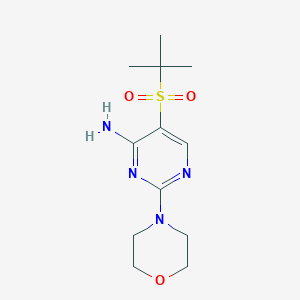

A4: Yes, 3-fluoro-4-methylbenzonitrile serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from 3-fluoro-4-methylbenzonitrile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)